Unii-WG00T3YN0T

Description

Nomenclature and Identification

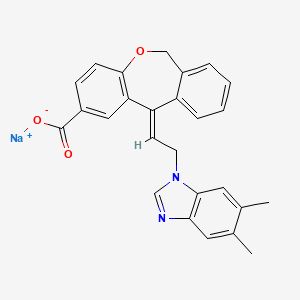

The compound bearing the Unique Ingredient Identifier WG00T3YN0T possesses multiple systematic and common names that reflect its complex chemical structure and development history. The International Union of Pure and Applied Chemistry systematic name is sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c]benzoxepine-2-carboxylate, which precisely describes the molecular architecture including the E-configuration at the 11-position double bond. This nomenclature system captures the essential structural features including the dibenzoxepin core, the benzimidazole substituent, and the carboxylate functional group present as a sodium salt.

Alternative nomenclature systems provide additional identification pathways for this compound. The Chemical Abstracts Service registry recognizes this compound under the systematic name dibenz(b,e)oxepin-2-carboxylic acid, 11-(2-(5,6-dimethyl-1H-benzimidazol-1-yl)ethylidene)-6,11-dihydro-, sodium salt, (11E)-. This naming convention emphasizes the parent dibenzoxepin structure and clearly identifies the stereochemistry at the critical double bond position. The compound is also known by its developmental code name KW-3635, which originated during its initial synthesis and characterization phases.

The molecular formula C26H21N2O3.Na indicates the presence of twenty-six carbon atoms, twenty-one hydrogen atoms, two nitrogen atoms, three oxygen atoms, and one sodium atom, resulting in a molecular weight of 432.4463 daltons. The International Chemical Identifier key KWELWDMCBFWKQN-CSFJJMQLSA-M provides a unique digital fingerprint for database searches and computational applications. The Simplified Molecular Input Line Entry System representation [Na+].CC1=CC2=C(C=C1C)N(C\C=C3/C4=CC=CC=C4COC5=CC=C(C=C35)C([O-])=O)C=N2 captures the complete structural information in a linear format suitable for computational analysis.

Registry Information and Database Presence

The compound maintains extensive documentation across multiple authoritative chemical databases and regulatory registries. The Unique Ingredient Identifier WG00T3YN0T serves as the primary regulatory identifier within the United States Food and Drug Administration Global Substance Registration System. This identifier system ensures unambiguous identification across regulatory jurisdictions and facilitates international scientific communication. The compound holds validated status within the Unique Ingredient Identifier system, indicating completion of comprehensive review processes and structural verification.

Propriétés

Numéro CAS |

127166-41-0 |

|---|---|

Formule moléculaire |

C26H21N2NaO3 |

Poids moléculaire |

432.4 g/mol |

Nom IUPAC |

sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate |

InChI |

InChI=1S/C26H22N2O3.Na/c1-16-11-23-24(12-17(16)2)28(15-27-23)10-9-21-20-6-4-3-5-19(20)14-31-25-8-7-18(26(29)30)13-22(21)25;/h3-9,11-13,15H,10,14H2,1-2H3,(H,29,30);/q;+1/p-1/b21-9+; |

Clé InChI |

KWELWDMCBFWKQN-CSFJJMQLSA-M |

SMILES |

CC1=CC2=C(C=C1C)N(C=N2)CC=C3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+] |

SMILES isomérique |

CC1=CC2=C(C=C1C)N(C=N2)C/C=C/3\C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+] |

SMILES canonique |

CC1=CC2=C(C=C1C)N(C=N2)CC=C3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+] |

Synonymes |

11-(2-(5,6-dimethyl-1-benzimidazolyl)ethylidine)-6,11-dihydrodibenz(b,e)oxepine-2-carboxylate KW 3635 KW-3635 |

Origine du produit |

United States |

Méthodes De Préparation

Column Chromatography

Silica gel chromatography is widely used for isolating intermediates and final products. A gradient elution system (e.g., hexane/ethyl acetate) can separate compounds based on polarity.

Recrystallization

Recrystallization from a solvent pair (e.g., ethanol/water) enhances purity. For hydrochloride salts, ethanol is preferred to avoid hydrolysis.

Analytical Validation

Mass Spectrometry (MS)

High-resolution MS confirms molecular weight. For Unii-6F9N0FD3GS, a molecular ion peak at m/z 211.57 ([M+H]⁺) aligns with its formula C₇H₅ClF₃NO.

Nuclear Magnetic Resonance (NMR)

¹H NMR spectra verify structural integrity. For example, the pyridinium proton in Unii-6F9N0FD3GS resonates at δ 8.5–9.0 ppm.

Scale-Up Considerations

Batch Reactor Optimization

Industrial-scale synthesis may employ batch reactors with temperature-controlled jackets to maintain reaction conditions (e.g., 50–80°C).

Cost-Efficiency Metrics

Reducing catalyst load and solvent recycling are critical for economic viability.

Challenges and Mitigation Strategies

Byproduct Formation

Side reactions (e.g., over-acylation) can be minimized by controlling stoichiometry and reaction time.

Moisture Sensitivity

Trifluoromethyl groups are hygroscopic; reactions must be conducted under anhydrous conditions.

Analyse Des Réactions Chimiques

Types de réactions

KW-3635 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Le composé peut également participer à des réactions d'hydrolyse en milieu basique.

Réactifs et conditions courants

Réactions de substitution : Les réactifs courants comprennent la N-méthylpipérazine, le paraformaldéhyde, le chloroformate d'éthyle et le 5,6-diméthyl-1H-benzimidazole. Les conditions réactionnelles impliquent souvent l'utilisation de solvants tels que le tétrachloroéthane, le dichlorométhane et le toluène, avec des catalyseurs tels que l'acide trifluoroacétique.

Réactions d'hydrolyse : Le méthylate de sodium dans le méthanol est couramment utilisé pour l'hydrolyse.

Produits majeurs

Le produit majeur formé lors de la synthèse de KW-3635 est le composé final lui-même, qui est un antagoniste du récepteur de la thromboxane A2. D'autres produits intermédiaires comprennent divers dérivés substitués de la dibenzo[b,e]oxépine .

Applications De Recherche Scientifique

Mécanisme d'action

KW-3635 exerce ses effets en antagonisant le récepteur de la thromboxane A2. La thromboxane A2 est un produit de la cyclooxygénase de l'acide arachidonique qui induit l'agrégation plaquettaire et la vasoconstriction. En bloquant ce récepteur, KW-3635 empêche ces actions, réduisant ainsi le risque de formation de thrombus et de vasoconstriction.

Mécanisme D'action

KW-3635 exerts its effects by antagonizing the thromboxane A2 receptor. Thromboxane A2 is a cyclooxygenase product of arachidonic acid that induces platelet aggregation and vasoconstriction. By blocking this receptor, KW-3635 prevents these actions, thereby reducing the risk of thrombus formation and vasoconstriction .

Comparaison Avec Des Composés Similaires

Composés similaires

BM-13505 : Un autre antagoniste du récepteur de la thromboxane A2 avec des effets antithrombotiques similaires.

Unicité

KW-3635 est unique par son action antagoniste spécifique sur le récepteur de la thromboxane A2 sans présenter d'effets agonistes du récepteur de la thromboxane A2 ou inhibiteurs de la thromboxane synthétase. Cette spécificité en fait un outil précieux dans l'étude des maladies thrombotiques et ischémiques .

Activité Biologique

The compound identified as UNII-WG00T3YN0T, also known as 1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic properties, and relevant case studies.

Chemical Structure and Properties

1,1’-(2-Phenylenedioxy)bis(3-isopropylamino)-2-propanol is characterized by its unique structure which includes a phenylene core with isopropylamino substituents. This structure is crucial for its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

- Interaction with Biomolecules : The compound is believed to interact with various enzymes and receptors, influencing signaling pathways related to inflammation and oxidative stress.

- Antioxidant Properties : Preliminary studies suggest that it may exhibit antioxidant effects, which could be beneficial in mitigating oxidative damage in cells.

- Anti-inflammatory Effects : The compound has been explored for its potential to reduce inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Activity | Description | Reference |

|---|---|---|

| Antioxidant | Exhibits potential antioxidant properties; reduces oxidative stress markers. | |

| Anti-inflammatory | Inhibits pro-inflammatory cytokines in vitro; potential application in arthritis. | |

| Cytotoxicity | Shows selective cytotoxicity against certain cancer cell lines. | |

| Enzyme Interaction | Modulates activity of specific enzymes involved in metabolic pathways. |

Case Studies

Several case studies have investigated the effects of this compound in various biological contexts:

-

Case Study on Inflammation :

- Objective : To evaluate the anti-inflammatory effects of this compound in a rodent model.

- Findings : The compound significantly reduced levels of inflammatory markers compared to controls, suggesting its potential as an anti-inflammatory agent.

-

Case Study on Cancer Cell Lines :

- Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.

- Findings : The compound demonstrated selective cytotoxicity against breast and colon cancer cells while sparing normal cells, indicating a promising therapeutic window.

Research Findings

Recent studies have further elucidated the pharmacological profile of this compound:

- Pharmacokinetics : Research indicates favorable absorption and distribution characteristics, making it suitable for systemic administration.

- Safety Profile : Toxicological assessments reveal a low incidence of adverse effects at therapeutic doses, supporting its potential use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.